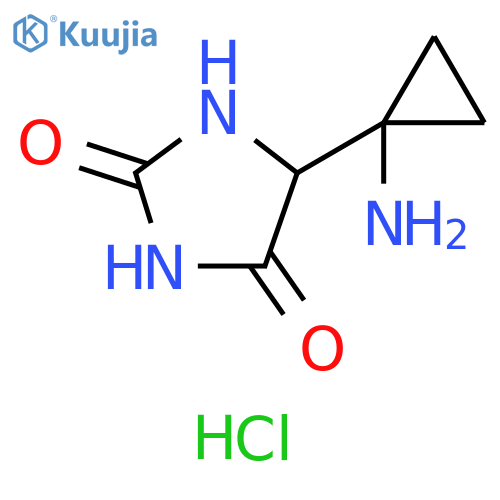

Cas no 2375259-64-4 (2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1))

2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1)

-

- インチ: 1S/C6H9N3O2.ClH/c7-6(1-2-6)3-4(10)9-5(11)8-3;/h3H,1-2,7H2,(H2,8,9,10,11);1H

- InChIKey: GQPBJHSNPJWCTH-UHFFFAOYSA-N

- SMILES: NC1(CC1)C1C(NC(=O)N1)=O.Cl

2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7438756-2.5g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 2.5g |

$2295.0 | 2025-03-11 | |

| Enamine | EN300-7438756-10.0g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 10.0g |

$5037.0 | 2025-03-11 | |

| Enamine | EN300-7438756-0.25g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 0.25g |

$579.0 | 2025-03-11 | |

| Aaron | AR027ZTN-5g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95% | 5g |

$4695.00 | 2023-12-15 | |

| Aaron | AR027ZTN-50mg |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95% | 50mg |

$401.00 | 2025-02-15 | |

| 1PlusChem | 1P027ZLB-10g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95% | 10g |

$6288.00 | 2023-12-18 | |

| Enamine | EN300-7438756-0.5g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 0.5g |

$914.0 | 2025-03-11 | |

| Enamine | EN300-7438756-5.0g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 5.0g |

$3396.0 | 2025-03-11 | |

| Enamine | EN300-7438756-0.05g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 0.05g |

$273.0 | 2025-03-11 | |

| Enamine | EN300-7438756-1.0g |

5-(1-aminocyclopropyl)imidazolidine-2,4-dione hydrochloride |

2375259-64-4 | 95.0% | 1.0g |

$1172.0 | 2025-03-11 |

2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) 関連文献

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1)に関する追加情報

Introduction to 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) (CAS No. 2375259-64-4)

The compound 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1), identified by its CAS number 2375259-64-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable candidate for further investigation in drug development.

2,4-Imidazolidinedione is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of the 5-(1-aminocyclopropyl) substituent introduces a cyclopropylamine moiety, which is known to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The hydrochloride formulation ensures that the compound is readily soluble in aqueous solutions, facilitating its use in various biomedical applications.

Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymatic pathways involved in inflammation and cancer progression. The 1-aminocyclopropyl group has been shown to interact with target proteins in a manner that disrupts pathological signaling cascades. This interaction has been observed in both in vitro and preclinical models, suggesting that the compound may exhibit therapeutic efficacy in treating chronic inflammatory diseases and certain types of malignancies.

The structural framework of 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) also makes it an attractive scaffold for medicinal chemists. The imidazolidinedione core provides a versatile platform for further derivatization, allowing researchers to fine-tune its biological activity. By modifying functional groups or introducing additional substituents, new analogs with enhanced potency and selectivity can be developed.

In the realm of drug discovery, this compound has been investigated for its potential role in modulating immune responses. Preliminary data indicate that it may selectively inhibit key pro-inflammatory cytokines without affecting normal immune functions. This property is particularly relevant in the context of autoimmune diseases and chronic infections, where dysregulation of immune responses is a hallmark feature.

The hydrochloride salt form of 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) has also been studied for its stability under various storage conditions. Unlike free bases, which can degrade rapidly or require specialized handling, the hydrochloride salt remains stable for extended periods at room temperature. This stability enhances its practicality for clinical trials and commercial applications.

Advances in computational chemistry have enabled researchers to predict the binding affinity and metabolic fate of this compound with high accuracy. Molecular docking studies have revealed that it interacts with binding pockets on target enzymes with high specificity. Additionally, simulations suggest that it undergoes minimal metabolic transformation in vivo, indicating a favorable pharmacokinetic profile.

The potential therapeutic applications of 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) extend beyond inflammation and cancer treatment. Emerging evidence suggests that it may also possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this compound has demonstrated the ability to inhibit oxidative stress and prevent neuronal cell death.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for this compound. Preclinical trials are underway to evaluate its safety and efficacy in animal models of human diseases. The results from these trials are expected to provide critical insights into its potential as a therapeutic agent.

The synthesis of 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the 5-(1-aminocyclopropyl) group with minimal side reactions. These advancements have not only improved the efficiency of production but also reduced costs associated with large-scale manufacturing.

The regulatory landscape for new drug candidates like 2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets quality standards required for clinical use. Regulatory agencies worldwide are increasingly focused on expedited review processes for compounds with significant therapeutic potential.

In conclusion,2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1) represents a promising candidate for further development in pharmaceuticals. Its unique structural features combined with preliminary evidence of biological activity make it an attractive molecule for treating various diseases. Continued research efforts are expected to yield valuable insights into its therapeutic potential and pave the way for new treatment strategies.

2375259-64-4 (2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1)) Related Products

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)